molecular formula C8H17NO B1644238 2-(2-Methoxyethyl)piperidine CAS No. 858523-63-4

2-(2-Methoxyethyl)piperidine

Cat. No. B1644238
CAS RN: 858523-63-4
M. Wt: 143.23 g/mol
InChI Key: LDHXKGNBNMJSCS-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)piperidine is a chemical compound with the molecular weight of 143.23 . It is also known by its CAS Number and MDL number: MFCD08669774 .


Molecular Structure Analysis

The InChI code for 2-(2-Methoxyethyl)piperidine is 1S/C8H17NO/c1-10-7-5-8-4-2-3-6-9-8/h8-9H,2-7H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom.


Physical And Chemical Properties Analysis

2-(2-Methoxyethyl)piperidine is a solid substance . Its molecular weight is 143.23 , and its InChI key is LDHXKGNBNMJSCS-UHFFFAOYSA-N .

Scientific Research Applications

Role in Drug Designing

Piperidines, including “2-(2-Methoxyethyl)piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Formation of Various Piperidine Derivatives

“2-(2-Methoxyethyl)piperidine” can undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Anticancer Applications

Piperidine, a major component of “2-(2-Methoxyethyl)piperidine”, has shown potential clinical applications against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . It can be used alone or in combination with some novel drugs .

Regulation of Crucial Signalling Pathways

Piperidine can regulate several crucial signalling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Inhibition of Cell Migration

Both piperidine and its derivatives can lead to the inhibition of cell migration, which is crucial in preventing the spread of cancer cells .

Cell Cycle Arrest

Piperidine can help in cell cycle arrest, which inhibits the survivability of cancer cells . For instance, it can down-regulate CD31 expression and inhibit the G 1 /S phase transition of the cell cycle .

Safety and Hazards

The safety data sheet for 2-(2-Methoxyethyl)piperidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

2-(2-methoxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-7-5-8-4-2-3-6-9-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHXKGNBNMJSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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